Benzimidazole, 2-(2-morpholinoethyl)-

NHC Ligand Synthesis Benzimidazolium Salts Coordination Chemistry

Benzimidazole, 2-(2-morpholinoethyl)- (CAS 16671-64-0) is a small-molecule heterocycle (C₁₃H₁₇N₃O, MW 231.29 g/mol) that fuses a benzimidazole core with a morpholinoethyl side chain at the 2-position. Unlike standalone bioactive benzimidazoles, this compound is primarily documented as a versatile synthetic intermediate.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
CAS No. 16671-64-0
Cat. No. B12195704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole, 2-(2-morpholinoethyl)-
CAS16671-64-0
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1COCCN1CCC2=NC3=CC=CC=C3N2
InChIInChI=1S/C13H17N3O/c1-2-4-12-11(3-1)14-13(15-12)5-6-16-7-9-17-10-8-16/h1-4H,5-10H2,(H,14,15)
InChIKeyCKRDLQLQCBZUBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzimidazole, 2-(2-morpholinoethyl)- (CAS 16671-64-0): A Strategic Heterocyclic Intermediate for Drug Discovery and NHC Ligand Design


Benzimidazole, 2-(2-morpholinoethyl)- (CAS 16671-64-0) is a small-molecule heterocycle (C₁₃H₁₇N₃O, MW 231.29 g/mol) that fuses a benzimidazole core with a morpholinoethyl side chain at the 2-position . Unlike standalone bioactive benzimidazoles, this compound is primarily documented as a versatile synthetic intermediate. Its morpholinoethyl group introduces markedly different solubility and reactivity profiles compared to basic alkyl or halogenated analogs , making it a key building block for generating quaternary benzimidazolium salts and N-heterocyclic carbene (NHC) metal complexes with demonstrated antimicrobial and anticancer activities .

Why 2-(2-Morpholinoethyl)benzimidazole Cannot Be Interchanged with Simple Alkyl or Haloalkyl Benzimidazole Intermediates


In-class substitution of benzimidazole intermediates is not straightforward because the nature of the 2‑position substituent fundamentally determines the compound's chemical reactivity, coordination chemistry potential, and the physicochemical properties (e.g., LogP, solubility) of downstream products. For example, 2‑(2-chloroethyl)benzimidazole and 2‑(2-bromoethyl)benzimidazole undergo alkylation via nucleophilic displacement of the halide, whereas 2‑(2-morpholinoethyl)benzimidazole is a pre‑formed tertiary amine that is quaternized directly to yield benzimidazolium salts . This difference results in distinct reaction pathways, product purities, and the ability to access unsymmetrically substituted NHC ligand architectures not attainable with haloethyl precursors .

Quantitative Differentiation Evidence for Benzimidazole, 2-(2-morpholinoethyl)- (CAS 16671-64-0) Against Closest Analogs


Synthetic Versatility: Direct Quaternization Route to Unsymmetrical NHC Precursors vs. Haloethyl Analogues Requiring Two-Step Sequences

2-(2-Morpholinoethyl)benzimidazole undergoes direct quaternization with alkyl halides in DMF at 80 °C to yield 1,3-dialkylbenzimidazolium salts in a single synthetic step . In contrast, 2‑(2-chloroethyl)benzimidazole must first be substituted with a secondary amine before quaternization, adding at least one extra synthetic operation and reducing overall yield . This single-step conversion enables faster library generation and higher throughput in ligand synthesis programs.

NHC Ligand Synthesis Benzimidazolium Salts Coordination Chemistry

Physicochemical Differentiation: Calculated LogP and Hydrogen‑Bond Acceptors vs. Piperidinoethyl and Diethylaminoethyl Analogues

The morpholine oxygen of 2-(2-morpholinoethyl)benzimidazole provides an additional hydrogen‑bond acceptor (HBA) compared to the piperidinoethyl analogue, while maintaining a lower calculated LogP than the fully carbon‑based piperidine congener. The computed LogP for the target compound is approximately 1.38 , whereas the structurally analogous 2‑(2-piperidinoethyl)benzimidazole has a reported LogP of ~2.0 . This ~0.6 log unit decrease is expected to enhance aqueous solubility by roughly 4‑fold, consistent with the introduction of the morpholine oxygen .

Physicochemical Profiling Solubility Drug-likeness

Downstream Biological Validation: Ag(I)-NHC Complexes Derived from This Intermediate Exhibit Potent Cytotoxicity Against MCF-7 Cells

When 2-(2-morpholinoethyl)benzimidazole is used as the precursor to generate Ag(I)-NHC complexes, the resulting complexes demonstrate IC₅₀ values in the 6–14 µM range against the MCF‑7 breast cancer cell line . This potency is comparable to or better than many silver‑based anticancer agents reported in the literature , whereas analogous complexes prepared from 2‑(2‑piperidinoethyl)benzimidazole precursors show higher IC₅₀ values (typically >20 µM) under similar assay conditions . The enhanced potency is attributed, in part, to the improved solubility and cellular uptake conferred by the morpholine moiety.

Anticancer Activity Silver NHC Complexes MCF-7 Cell Line

Documented Role as a Key Intermediate in IRAK-1/4 Inhibitor Synthesis (CAS 509093-47-4)

2-(2-Morpholinoethyl)benzimidazole constitutes the core scaffold of the commercial IRAK‑1/4 Inhibitor I (CAS 509093‑47‑4), a well‑characterized kinase probe with IC₅₀ values of 200 nM (IRAK‑4) and 300 nM (IRAK‑1) and selectivity (IC₅₀ >10 µM) against a panel of 27 other kinases . This established structure–activity relationship (SAR) provides a validated starting point for medicinal chemists exploring kinase‑targeted therapies. Generic benzimidazole intermediates lacking the morpholinoethyl group cannot access this chemotype without additional synthetic manipulation .

Kinase Inhibition IRAK-1/4 Drug Intermediate

Established Antimicrobial Activity of Derived Benzimidazolium Salts with MIC Values Comparable to Clinical Comparator Silver Nitrate

N‑morpholinoethylbenzimidazole serves as the direct precursor to benzimidazolium salts that were tested for antimicrobial activity against E. coli and S. aureus. The reported MIC values for the most potent salt were within 2‑fold of the silver nitrate positive control . While the free base 2-(2-morpholinoethyl)benzimidazole is not itself the active antimicrobial, its architecture directly influences the antimicrobial potency of the quaternary salts. Attempts to substitute 2‑(2‑chloroethyl)benzimidazole as the starting material would first require introduction of the tertiary amine, adding synthetic steps and likely altering the MIC profile due to structural differences in the final salts .

Antimicrobial Resistance Benzimidazolium Salts MIC Determination

High-Value Application Scenarios Where 2-(2-Morpholinoethyl)benzimidazole Provides Verifiable Procurement Advantages


Rapid Assembly of Unsymmetrical NHC–Metal Complex Libraries for Anticancer Drug Discovery

Researchers constructing libraries of Ag(I)‑ or Au(I)‑NHC complexes for cytotoxicity screening can utilize 2‑(2‑morpholinoethyl)benzimidazole to significantly shorten synthetic timelines. As the morpholine nitrogen is already present, direct quaternization with diverse alkyl halides yields functional benzimidazolium salts in a single step, which are then complexed with Ag₂O at room temperature . The resulting Ag(I)‑NHC complexes exhibit IC₅₀ values of 6–14 µM against MCF‑7 cells, validating the biological relevance of this intermediate . This platform is ideal for medicinal chemistry groups seeking to maximize structural diversity per synthetic hour invested.

Synthesis of Selective IRAK‑1/4 Kinase Inhibitors for Inflammation and Oncology Research

Investigators targeting the interleukin‑1 receptor‑associated kinase (IRAK) family can use this compound as the direct starting material for the synthesis of IRAK‑1/4 Inhibitor I (CAS 509093‑47‑4), a well‑validated probe with IC₅₀ values of 200–300 nM and excellent selectivity over a panel of 27 kinases . This established SAR accelerates hit‑to‑lead optimization efforts in autoimmune disease and cancer programs. Procuring the specific 2‑(2‑morpholinoethyl)benzimidazole intermediate eliminates the need for custom synthesis of the core scaffold, reducing lead time by weeks compared to in‑house construction from o‑phenylenediamine .

Development of Quaternary Benzimidazolium Antimicrobial Agents Targeting Drug‑Resistant Gram‑Positive Bacteria

Academic and industrial groups focusing on novel antimicrobials can exploit 2‑(2‑morpholinoethyl)benzimidazole to generate benzimidazolium salts with MIC values of 4–8 µg/mL against S. aureus, within 2‑fold of the clinical comparator AgNO₃ . The pre‑formed morpholinoethyl group bypasses the need for a separate amination step required when starting from halogenated benzimidazoles, enabling faster synthesis and screening of compound libraries against methicillin‑resistant S. aureus (MRSA) and other drug‑resistant pathogens .

Crystallography and Structural Biology: Heavy‑Atom Derivatization for Phasing and Mechanistic Studies

Structural biologists can utilize 2‑(2‑morpholinoethyl)benzimidazole to generate Ag(I)‑NHC complexes that serve as heavy‑atom derivatives for X‑ray crystallographic phasing. The crystal structure of a representative benzimidazolium salt precursor has been solved by single‑crystal X‑ray diffraction, confirming the reliability of this scaffold for crystallographic studies . Furthermore, morpholinoethyl‑bearing benzimidazole fragments have been co‑crystallized with tRNA‑guanine transglycosylase (TGT) at 1.70 Å resolution, demonstrating the utility of this chemotype for fragment‑based drug design and protein‑ligand interaction mapping .

Quote Request

Request a Quote for Benzimidazole, 2-(2-morpholinoethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.